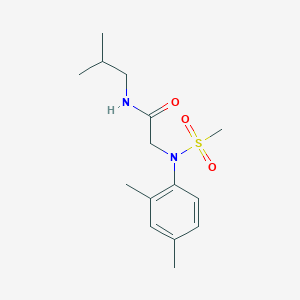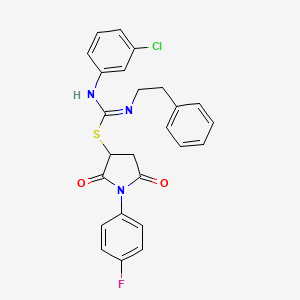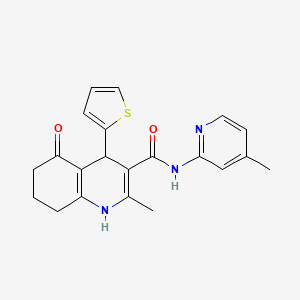![molecular formula C19H18N4O3 B4974104 2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B4974104.png)
2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide, also known as MLN2480, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cell signaling pathways that regulate cell growth, proliferation, and survival.
Mecanismo De Acción
2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide exerts its anticancer activity by inhibiting the activity of PAK4, a protein kinase that plays a critical role in the regulation of cell migration and invasion. By inhibiting PAK4, 2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide prevents the formation of actin filaments, which are necessary for cell movement and invasion. This leads to the inhibition of cancer cell migration and invasion, ultimately resulting in the suppression of tumor growth.
Biochemical and Physiological Effects
2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the activity of PAK4, leading to the suppression of cancer cell migration and invasion. It also induces cell cycle arrest and apoptosis, which are mechanisms of cell death that are commonly used in cancer treatment. Additionally, 2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide has been shown to enhance the activity of other anticancer agents, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide is its potent antitumor activity against a variety of cancer cell lines. It has also been shown to enhance the activity of other anticancer agents, which could potentially lead to improved cancer treatment outcomes. However, there are also some limitations to the use of 2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide in lab experiments. For example, it has been shown to have some off-target effects on other protein kinases, which could potentially lead to unwanted side effects. Additionally, the optimal dosing and scheduling of 2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide in combination with other anticancer agents is still being investigated.
Direcciones Futuras
There are several future directions for the development of 2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide as a potential cancer treatment. One direction is to further investigate its activity in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to explore its potential use in combination with immunotherapy, which has emerged as a promising approach in cancer treatment. Additionally, there is a need to develop more specific inhibitors of PAK4, which could potentially lead to improved cancer treatment outcomes with fewer side effects. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide in cancer patients.
Métodos De Síntesis
The synthesis of 2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the pyridine ring, which is achieved through a cyclization reaction. The final product is obtained after several purification steps and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including PAK4, which is involved in the regulation of cell migration and invasion. In preclinical studies, 2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide has demonstrated potent antitumor activity against a variety of cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to enhance the activity of other anticancer agents, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-amino-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-25-15-6-2-3-7-16(15)26-19-14(5-4-9-22-19)12-23-18(24)13-8-10-21-17(20)11-13/h2-11H,12H2,1H3,(H2,20,21)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZKOQDMGGISBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3=CC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4974021.png)
![6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B4974036.png)

![5-bromo-2-chloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4974056.png)




![ethyl 5-[2-hydroxy-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4974106.png)
![ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B4974113.png)
![2-{5-[2-(2-fluorophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B4974116.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B4974121.png)

